molecular formula C7H6ClNO2 B1590175 2-Chloro-6-methoxynicotinaldehyde CAS No. 95652-80-5

2-Chloro-6-methoxynicotinaldehyde

Cat. No.: B1590175
CAS No.: 95652-80-5
M. Wt: 171.58 g/mol
InChI Key: QXHZQUBXMXEKMX-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine (B92270) Aldehydes in Chemical Research

Halogenated pyridines are crucial intermediates in the production of pharmaceuticals and agrochemicals. nih.gov The introduction of a halogen atom to the pyridine ring provides a reactive site for further chemical modifications, enabling the construction of diverse molecular architectures. nih.gov The halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.gov However, various methods have been developed to achieve selective halogenation. nih.gov

Halogenated pyridine aldehydes, which combine the reactivity of both the aldehyde group and the halogen substituent, are particularly valuable in synthetic chemistry. The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or participate in condensation reactions. Simultaneously, the halogen atom can be displaced by various nucleophiles. This dual reactivity allows for a stepwise and controlled elaboration of the molecule.

Strategic Importance of 2-Chloro-6-methoxynicotinaldehyde as a Synthetic Intermediate

This compound is a key synthetic intermediate with the chemical formula C7H6ClNO2. lookchem.com It belongs to the class of halogenated pyridine aldehydes and is recognized for its utility in the synthesis of more complex molecules, particularly in the pharmaceutical industry. lookchem.com The strategic placement of the chloro, methoxy (B1213986), and aldehyde groups on the pyridine ring allows for a high degree of synthetic versatility.

The chlorine atom at the 2-position can be substituted by various nucleophiles, while the aldehyde group at the 3-position can be transformed into a range of other functional groups. The methoxy group at the 6-position influences the electronic properties of the ring and can also be a site for chemical modification. This trifunctional nature makes this compound a valuable building block for creating a library of diverse compounds.

Historical Context of Nicotinaldehyde Derivatives in Organic Synthesis

The study of nicotinaldehyde and its derivatives has a long history in organic chemistry. Nicotinaldehyde, also known as pyridine-3-carboxaldehyde, is one of the three isomeric pyridinaldehydes. wikipedia.org Early research focused on the preparation and basic reactivity of these compounds. For instance, a notable preparation of nicotinaldehyde was published in the Journal of the American Chemical Society in 1952. acs.org

Over the years, the synthetic utility of nicotinaldehyde derivatives has expanded significantly. They are now recognized as important precursors in the synthesis of various biologically active molecules. The development of new synthetic methods has further enhanced their importance, allowing for the creation of complex molecular structures with greater efficiency and control.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C7H6ClNO2 lookchem.com
Molecular Weight 171.583 g/mol lookchem.com
Boiling Point 277.661°C at 760 mmHg lookchem.com
Flash Point 121.725°C lookchem.com
Density 1.317 g/cm³ lookchem.com
Vapor Pressure 0.004 mmHg at 25°C lookchem.com
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C lookchem.com

Spectroscopic Data of a Related Isomer, 6-chloro-2-methoxynicotinaldehyde

PropertyValue
Melting Point 78-81°C lookchem.comsigmaaldrich.com
Boiling Point 90°C (at 3 Torr) lookchem.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZQUBXMXEKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538921
Record name 2-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95652-80-5
Record name 2-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 6 Methoxynicotinaldehyde

Established Synthetic Routes

Multi-step Linear Syntheses

Multi-step linear syntheses are a common approach to constructing 2-chloro-6-methoxynicotinaldehyde, typically starting from readily available pyridine (B92270) derivatives. A prominent linear sequence begins with 2,6-dichloropyridine (B45657), which undergoes a series of functional group transformations to yield the target aldehyde.

One such pathway involves the initial nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine. This is followed by a selective nucleophilic substitution of one of the chloro groups with a methoxy (B1213986) group. The resulting 2-chloro-6-methoxy-3-nitropyridine (B41990) is then subjected to reduction of the nitro group to an amine, which can be subsequently converted to the aldehyde functionality through methods like the Sandmeyer reaction or diazotization followed by formylation.

An alternative linear approach involves the direct formylation of 2-chloro-6-methoxypyridine (B123196). This method is more atom-economical but relies on the regioselective introduction of the formyl group at the C3 position of the pyridine ring. The Vilsmeier-Haack reaction is a frequently employed method for this transformation.

Linear Synthesis Example: From 2,6-Dichloropyridine
Step 1: Nitration 2,6-Dichloropyridine is treated with a mixture of concentrated sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine.
Step 2: Selective Methoxylation The resulting dichloro-nitropyridine undergoes selective methoxylation, typically with sodium methoxide (B1231860) in methanol (B129727), to afford 2-chloro-6-methoxy-3-nitropyridine.
Step 3: Reduction The nitro group of 2-chloro-6-methoxy-3-nitropyridine is reduced to an amino group, for example using stannous chloride in hydrochloric acid.
Step 4: Formylation The resulting 2-chloro-6-methoxy-3-aminopyridine is converted to the final product via diazotization and subsequent reaction with a formylating agent.

Convergent Synthetic Strategies

A potential convergent route could involve the synthesis of a pre-functionalized pyridine ring containing the chloro and methoxy substituents, which is then coupled with a C1 synthon to introduce the aldehyde group. For instance, a lithiated derivative of 2-chloro-6-methoxypyridine could be reacted with a suitable formylating agent like N,N-dimethylformamide (DMF).

Precursor Chemistry and Starting Materials

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

2,6-Dichloropyridine: This is a common starting material, often produced by the high-temperature chlorination of pyridine or the reaction of 2-chloropyridine (B119429) with chlorine. psu.edu The reaction conditions, such as temperature and the absence or presence of a catalyst, can influence the selectivity of the chlorination. psu.edu

2,6-Dichloropyridine-3-carboxaldehyde: This precursor can be synthesized from 2,6-dichloropyridine and serves as a direct antecedent for methoxylation to the final product.

2-Chloro-6-methoxypyridine: This important intermediate can be prepared from 2,6-dichloropyridine by selective nucleophilic substitution with sodium methoxide. The reaction conditions need to be carefully controlled to favor monosubstitution over disubstitution. It can also be synthesized from 2-amino-6-chloropyridine (B103851) via diazotization followed by reaction with methanol.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are significantly influenced by the reaction conditions. Optimization of parameters such as catalytic systems, reagents, solvents, and temperature is crucial for developing a robust and scalable process.

Catalytic Systems and Reagent Selection

The choice of catalysts and reagents is critical in several key steps of the synthesis.

Methoxylation: The selective methoxylation of 2,6-dichloropyridine derivatives often utilizes sodium methoxide as the reagent. The choice of solvent and the control of stoichiometry are key to achieving high selectivity for the desired mono-methoxylated product.

Formylation: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.org The reactivity of the Vilsmeier reagent can be tuned by modifying the amide and the dehydrating agent. For less reactive substrates, more reactive Vilsmeier reagents may be required.

Vilsmeier-Haack Reagent Generation
Common Reagents N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃)
Alternative Reagents Other N,N-disubstituted formamides, Oxalyl chloride, Thionyl chloride

Lithiation: For formylation via lithiation, the choice of the organolithium reagent and the subsequent electrophile is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to deprotonate the pyridine ring regioselectively.

Solvent and Temperature Optimization

The selection of an appropriate solvent and the control of reaction temperature are paramount for maximizing yield and minimizing side reactions.

In the methoxylation step, methanol is commonly used as both the solvent and the source of the methoxy group when reacting with sodium methoxide. The temperature is typically kept moderate to control the rate of reaction and prevent undesired side products.

For the Vilsmeier-Haack formylation , the reaction is often initiated at a low temperature (e.g., 0 °C) during the formation of the Vilsmeier reagent and then warmed to a higher temperature to effect the formylation of the substrate. mdpi.com The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane, and in some cases, the formamide (B127407) reagent itself can act as the solvent. mdpi.com

Optimization of Vilsmeier-Haack Reaction Conditions
Parameter Considerations
Reagent Ratio The molar ratio of the substrate to the Vilsmeier reagent can affect the reaction efficiency.
Temperature Initial cooling is often necessary for reagent formation, followed by heating to drive the reaction to completion.
Solvent The solvent should be inert to the reaction conditions and provide good solubility for the reactants.
Reaction Time Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Purification Strategies in Synthesis

The successful isolation of pure this compound hinges on the effective application of various purification methodologies. These techniques are broadly categorized into chromatographic and crystallization-based methods, often supplemented by strategies to minimize the formation of impurities during the synthesis itself.

Chromatographic Techniques

Column chromatography is a principal technique for the purification of this compound and its precursors. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

In a documented synthesis of a related intermediate, 2-chloro-5-dichloromethylpyridine, the crude product was effectively purified using column chromatography with a silica gel stationary phase and methylene (B1212753) chloride as the eluent. This approach is readily adaptable for the purification of the final aldehyde product. The selection of the solvent system (eluent) is critical and is typically optimized through preliminary thin-layer chromatography (TLC) to achieve the best separation between the desired product and any impurities.

Ion-exchange resins have also been explored for the selective removal of aldehyde impurities from reaction mixtures, which could be a potential strategy in the purification of this compound.

Table 1: Chromatographic Purification Parameters

TechniqueStationary PhaseMobile Phase (Eluent)Application Example
Column ChromatographySilica GelMethylene ChloridePurification of 2-chloro-5-dichloromethylpyridine intermediate
Column ChromatographySilica GelNot specifiedPurification of 2-chloro-6-methylaniline (B140736) google.com

Crystallization Methods

Crystallization is a powerful and widely used technique for the purification of solid organic compounds like this compound. This method relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures, allowing it to crystallize out of the solution while impurities remain dissolved.

A common approach involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In one synthetic protocol for a related compound, a 68% yield was achieved after purification by recrystallization.

For instance, in the purification of the closely related compound 2-chloro-6-methoxy-3-nitropyridine, the crude product was purified to 99-100% purity by stirring the precipitated crystals in heptane, followed by filtration and drying. google.com Another effective crystallization strategy is to dissolve the crude product in a solvent in which it is soluble (e.g., toluene) and then precipitate the pure compound by adding a second solvent in which it is insoluble (an anti-solvent), such as hexane. google.com

Table 2: Crystallization-Based Purification

MethodSolvent(s)Key StepsOutcome
RecrystallizationNot specifiedDissolution in hot solvent, cooling, filtration68% yield for a related compound
Slurry WashingHeptaneStirring crude crystals in solvent, filtration, drying99-100% purity for 2-chloro-6-methoxy-3-nitropyridine google.com
Anti-solvent PrecipitationToluene (B28343)/HexaneDissolving in a good solvent, adding a poor solventPrecipitation of purified product google.com

Mitigation of Impurity Formation

Preventing the formation of impurities during the synthesis is a critical aspect of ensuring a straightforward purification process and high final product quality. The aldehyde functional group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-chloro-6-methoxynicotinic acid, as a significant impurity.

Careful control of reaction conditions, such as temperature and the exclusion of atmospheric oxygen, can help to minimize this side reaction. Furthermore, the choice of reagents can influence the impurity profile. For example, in related syntheses, unreacted starting materials or byproducts from the chlorinating agent can contaminate the final product.

In the synthesis of related compounds, specific washing steps are employed to remove certain types of impurities. For example, crude nitrated products can be purified by treatment with an alkaline solution, which helps to remove acidic impurities. google.com This strategy could be applied to remove any acidic byproducts formed during the synthesis of this compound.

Another approach to mitigating impurities is to address their formation in situ. For instance, in the synthesis of the related 6-chloro-2-methoxytoluene, the formation of the intermediate 6-chloro-2-hydroxytoluene is a known issue. The use of a phase transfer catalyst can accelerate the subsequent methylation step, thereby reducing the final concentration of this hydroxyl impurity.

Table 3: Common Impurities and Mitigation Strategies

Potential ImpuritySourceMitigation Strategy
2-chloro-6-methoxynicotinic acidOxidation of the aldehyde groupControlled reaction conditions (temperature, inert atmosphere)
Unreacted starting materialsIncomplete reactionOptimization of reaction time and stoichiometry; purification by chromatography or crystallization
Byproducts from chlorinating agentSide reactions of the chlorinating agentSelection of appropriate chlorinating agent; purification by washing or chromatography
6-chloro-2-hydroxytoluene (in related syntheses)Incomplete methylationUse of a phase transfer catalyst to drive the reaction to completion

Chemical Transformations and Reactivity of 2 Chloro 6 Methoxynicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Chloro-6-methoxynicotinaldehyde is a primary site for a variety of chemical reactions, enabling the synthesis of diverse molecular structures.

Oxidation Reactions

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is typically achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effectively convert the aldehyde to 2-chloro-6-methoxynicotinic acid.

Reduction Reactions

Conversely, the aldehyde can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for this purpose, yielding (2-chloro-6-methoxypyridin-3-yl)methanol. The choice of reducing agent can be critical to avoid over-reduction, especially when other reducible functional groups are present in the molecule.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an azomethine (R-CH=N-R') group. semanticscholar.org These reactions are fundamental in the synthesis of various ligands and biologically active compounds. semanticscholar.orgscirp.org The formation of Schiff bases is often catalyzed by acid and involves the elimination of a water molecule. samipubco.com The versatility of this reaction allows for the introduction of a wide range of substituents by varying the primary amine used. scirp.org

Table 1: Examples of Condensation Reactions for Schiff Base Formation
Reactant 1Reactant 2Product TypeSignificance
Aldehyde/KetonePrimary AmineSchiff Base (Imine)Key intermediates in organic synthesis and for the formation of metal complexes. semanticscholar.orgdergipark.org.tr
1,10-Phenanthroline-2,9-dicarboxaldehydeSulfur-containing aminesPhenanthroline-based Schiff BasesStudied for their potential as chelating agents and in materials science. scirp.org
2-Pyridinecarboxaldehyde2,6-DiaminopyridineUnsymmetrical Schiff BaseUsed to synthesize metal complexes with potential catalytic and biological activities. nih.gov

Reductive Amination Protocols

Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines. harvard.edu This process involves the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced without being isolated. harvard.edu This one-pot procedure is highly efficient and avoids the overalkylation issues that can occur with direct alkylation of amines. harvard.edu

A variety of reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) being particularly effective. harvard.edu Sodium triacetoxyborohydride is noted for its high selectivity and tolerance of a wide range of functional groups. harvard.edu While effective, the high toxicity of sodium cyanoborohydride and its byproducts is a significant drawback. harvard.edu The choice of solvent and the control of pH are also crucial for optimizing the reaction conditions and ensuring high yields. harvard.edu For instance, using methanol (B129727) as a solvent can facilitate rapid and nearly quantitative imine formation from aldehydes without the need for dehydrating agents. harvard.edu

Table 2: Common Reducing Agents in Reductive Amination
Reducing AgentKey FeaturesTypical Substrates
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective, high yielding, tolerates many functional groups. harvard.eduAromatic and aliphatic aldehydes, ketones, primary and secondary amines. harvard.edu
Sodium Cyanoborohydride (NaCNBH₃)Reacts selectively with iminium ions; requires careful pH control. harvard.edu Highly toxic. harvard.eduKetones, aldehydes, and amines. harvard.edu
Dibutyltin dichloride/PhenylsilaneCatalytic system for direct reductive amination.Aldehydes, ketones, anilines, and dialkylamines.
Pinacol-derived chlorohydrosilane/Pyridine (B92270)Metal-free protocol with high functional group tolerance. nih.govAlkylphenol ketones. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction where the chlorine atom is displaced by a nucleophile. masterorganicchemistry.com This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the aldehyde group. masterorganicchemistry.com

Regioselectivity and Site Selectivity Studies

In polysubstituted heteroaromatic compounds, predicting the site of nucleophilic attack is crucial for synthetic planning. chemrxiv.org For pyridine derivatives, the position of substitution is influenced by the electronic effects of the existing substituents. chemrxiv.org The chlorine at the 2-position of this compound is activated towards SNAr due to its ortho position relative to the ring nitrogen.

Studies on related systems, such as 2,4-dichloropyridine, have shown that the regioselectivity of SNAr reactions can be predicted by analyzing the molecule's electronic structure, specifically the lowest unoccupied molecular orbital (LUMO). chemrxiv.org The carbon atom with the larger LUMO coefficient is generally more susceptible to nucleophilic attack. mdpi.comresearcher.life In the case of this compound, the chlorine at the C-2 position is the primary site for substitution by various nucleophiles like amines or thiols. The methoxy (B1213986) group at the C-6 position also influences the reactivity and regioselectivity of the ring.

The interplay of steric and electronic factors ultimately governs the outcome of SNAr reactions. baranlab.org While computational models provide valuable predictions, experimental verification remains essential to confirm the regiochemical outcome. chemrxiv.orgmdpi.com

Influence of Substituents on Reactivity

The chemical reactivity of this compound is intricately governed by the electronic and steric interplay of its three substituents on the pyridine ring: the chloro, methoxy, and aldehyde groups. The pyridine ring itself possesses an intrinsic electronic character due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq The substituents further modulate this reactivity.

Electron-withdrawing Effects: The chlorine atom acts as an electron-withdrawing group via induction, while the aldehyde group is a powerful electron-withdrawing group through both induction and resonance. These groups decrease the electron density of the aromatic ring, further deactivating it towards electrophilic aromatic substitution. dalalinstitute.comlibretexts.org However, this deactivation is precisely what activates the ring for nucleophilic aromatic substitution (SNAr). dalalinstitute.combyjus.com The presence of strongly electron-attracting groups is a key condition for facilitating SNAr reactions. libretexts.org

Electron-donating Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the ring. This activating effect, however, is generally outweighed by the combined deactivating influence of the nitrogen atom and the other two electron-withdrawing substituents, particularly concerning electrophilic attack.

Directing Effects: The positions of the substituents are crucial. For nucleophilic aromatic substitution, an electron-withdrawing group positioned ortho or para to the leaving group (the chloride) provides resonance stabilization for the negatively charged intermediate (Meisenheimer complex). byjus.comyoutube.com In this compound, the aldehyde group is ortho to the chlorine, which strongly activates this position for nucleophilic attack. The pyridine nitrogen, being para to the chlorine, also contributes to the stabilization of the anionic intermediate. uoanbar.edu.iq

The cumulative effect of these substituents makes the C2 carbon, bonded to the chlorine, highly electrophilic and susceptible to displacement by nucleophiles. The reactivity of halogenopyridines in nucleophilic substitution is significantly higher than their benzene analogues, and 4- and 2-halopyridines are particularly reactive. uoanbar.edu.iqyoutube.com The presence of the additional activating aldehyde group in this compound further enhances this reactivity.

Cross-Coupling Reactions (e.g., Palladium-catalyzed)

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position serves as the leaving group in these transformations.

The general mechanism for these reactions, such as the Suzuki or Buchwald-Hartwig couplings, follows a catalytic cycle involving a palladium(0) species. youtube.comlibretexts.org The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the nicotinaldehyde, forming a palladium(II) complex. youtube.com

Transmetalation: A second coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium(II) complex, displacing the halide. youtube.comlibretexts.org

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. youtube.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.org this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize complex biaryl structures. The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has largely replaced harsher methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org this compound can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines, to produce the corresponding 2-amino-6-methoxynicotinaldehyde (B11919806) derivatives. researchgate.net The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with sterically hindered ligands often providing the best results. wikipedia.org Selective amination of a more reactive aryl halide in the presence of a less reactive one has been demonstrated in related quinoline (B57606) systems. nih.gov

Below is a table illustrating potential cross-coupling reactions involving this compound.

Reaction TypeCoupling PartnerGeneral Product StructureCatalyst System (Example)
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)2-Aryl-6-methoxynicotinaldehydePd(PPh₃)₄ + Base (e.g., K₂CO₃)
Buchwald-Hartwig AminationPrimary Amine (R-NH₂)2-(Alkyl/Arylamino)-6-methoxynicotinaldehydePd₂(dba)₃ + Ligand (e.g., XPhos) + Base (e.g., Cs₂CO₃)
Buchwald-Hartwig AminationSecondary Amine (R₂NH)2-(Dialkyl/Diaryl-amino)-6-methoxynicotinaldehydePd(OAc)₂ + Ligand (e.g., RuPhos) + Base (e.g., K₃PO₄)
Heck CouplingAlkene (e.g., Styrene)2-Vinyl-6-methoxynicotinaldehydePd(OAc)₂ + P(o-tolyl)₃ + Base (e.g., Et₃N)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)2-Alkynyl-6-methoxynicotinaldehydePd(PPh₃)₄ + CuI + Base (e.g., Et₃N)

Mechanistic Investigations of Transformations

The transformations of this compound are understood through well-established reaction mechanisms, which can be investigated and confirmed using both experimental and computational methods.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The most likely transformation for this compound, given its substituent pattern, is nucleophilic aromatic substitution. The mechanism is generally accepted to be a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral, anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, crucially, onto the oxygen atom of the ortho-aldehyde group and the para-nitrogen atom. uoanbar.edu.iqyoutube.com This stabilization lowers the activation energy of the first step, which is typically the rate-limiting step. nih.gov

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product. youtube.comyoutube.com

Computational studies on related heterocyclic systems, such as substituted thiophenes, have been used to model the reaction pathway, confirm the stepwise nature of the mechanism, and analyze the influence of substituents on the kinetic constants of each step. nih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms: As outlined in Section 3.3, the mechanism for palladium-catalyzed reactions is cyclic. youtube.com Mechanistic investigations in this area often focus on the subtle details of each step. For instance, studies on the Suzuki-Miyaura coupling have explored the exact nature of the transmetalation step, which can be influenced by the base and solvent system. researchgate.net Similarly, research into the Buchwald-Hartwig amination has led to the development of sophisticated phosphine ligands that accelerate the key reductive elimination step, preventing catalyst deactivation and broadening the reaction's scope. wikipedia.org

Mechanistic studies on related palladium-catalyzed couplings have revealed the potential for dual pathways. For example, in the coupling of aryldimethylsilanolates, transmetalation can proceed through different types of intermediates depending on the conditions, highlighting the complexity of these catalytic systems. nih.gov Quantum-chemical descriptors and computational chemistry are increasingly used to explore substituent effects on the reactivity and physicochemical properties of heterocyclic compounds, providing deeper mechanistic insight. rsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Methoxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. uobasrah.edu.iq

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 2-Chloro-6-methoxynicotinaldehyde. In ¹H NMR, the aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. The methoxy (B1213986) group protons also give a characteristic singlet, usually found at approximately δ 3.8–4.0 ppm. The protons on the pyridine (B92270) ring exhibit distinct coupling patterns that confirm the substitution pattern.

In ¹³C NMR, the carbonyl carbon of the aldehyde is a key diagnostic signal, appearing significantly downfield. The carbon atoms of the pyridine ring and the methoxy carbon also show characteristic chemical shifts that are influenced by the electronic effects of the chloro, methoxy, and aldehyde substituents.

For instance, in a related compound, 2-chloro-4-methoxynicotinaldehyde, the aldehyde proton resonates at δ ~9.8–10.2 ppm and the methoxy group at δ ~3.8–4.0 ppm. The analysis of ¹H and ¹³C NMR spectra of various substituted benzaldehydes and pyridines provides a comparative basis for assigning the signals of this compound. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Aldehyde Compounds

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm)
2-methoxybenzaldehyde DMSO-d6 1H at ~10.4 (s, CHO), protons at ~7.8 (d), ~7.6 (t), ~7.1 (t), ~7.0 (d), methoxy at ~3.8 (s) Carbons at ~189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8
2-methylbenzaldehyde DMSO-d6 1H at ~10.2 (s, CHO), protons at ~7.8 (d), ~7.6 (t), ~7.4 (t), ~7.3 (d), methyl at ~2.6 (s) Carbons at ~193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0

Note: Data extracted from a study on various aldehydes and may not represent this compound directly but provides a reference for typical chemical shifts of aldehyde and methoxy groups. rsc.org

Two-Dimensional NMR Techniques for Structural Elucidation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable. omicsonline.org These experiments provide correlation maps between different nuclei, resolving ambiguities that may arise from one-dimensional spectra. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that maps protons directly to the carbons they are attached to (one-bond C-H correlation). princeton.eduyoutube.com HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.eduyoutube.com HMBC is particularly powerful for piecing together the molecular skeleton by identifying longer-range connectivities. For example, it can show a correlation from the aldehyde proton to the carbon atom at position 3 of the pyridine ring, and from the methoxy protons to the carbon at position 6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. youtube.comyoutube.com NOESY can be used to confirm the spatial arrangement of substituents on the pyridine ring.

The combined application of these 2D NMR techniques allows for a complete and unambiguous structural determination of this compound and its derivatives. researchgate.netyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. libretexts.orgnih.gov In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. libretexts.org As the solvent evaporates, the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions. nih.gov This method is particularly useful as it generally does not cause significant fragmentation of the molecule, allowing for clear determination of the molecular ion peak. nih.gov ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.commeasurlabs.comlibretexts.org This high accuracy allows for the determination of the exact elemental composition of a molecule from its measured mass. libretexts.orgmasonaco.org For this compound (C₇H₆ClNO₂), the theoretical exact mass can be calculated with high precision. lookchem.com An HRMS measurement that matches this theoretical mass provides unambiguous confirmation of the molecular formula. nih.gov Any fragmentation that occurs can also be analyzed with high resolution, aiding in the identification of the fragment structures. libretexts.orgwhitman.edulibretexts.orgyoutube.commiamioh.edu

Table 2: Calculated and Expected Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₇H₆ClNO₂ lookchem.com
Molecular Weight 171.583 g/mol lookchem.com
Exact Mass 171.0087061 Da lookchem.com

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq For this compound, the IR spectrum will show characteristic absorption bands for the various functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The C-O stretching of the methoxy group will also give rise to a characteristic band. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretch is expected at lower wavenumbers. Studies on related compounds such as 2-chloro-6-methoxypyridine (B123196) have provided detailed assignments of their vibrational spectra, which can serve as a reference. sigmaaldrich.comdocumentsdelivered.com

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch ~1700
Aromatic C=C and C=N Stretch 1400-1600
C-O Stretch (methoxy) ~1250 and ~1030
C-Cl Stretch ~550–650

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For this compound, the presence of the substituted pyridine ring, which is a chromophore, would result in characteristic absorption bands in the UV region. The aldehyde and methoxy groups, along with the chlorine atom, act as auxochromes, influencing the position and intensity of these absorption maxima (λmax).

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions originating from the non-bonding electrons of the oxygen and nitrogen atoms in the aldehyde, methoxy, and pyridine moieties. The conjugation of the aldehyde group with the pyridine ring is expected to shift the π → π* transition to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyridine.

Expected UV-Visible Absorption Data for this compound

TransitionExpected λmax (nm) RangeSolvent Effects
π → π270-300Minor shifts expected with changes in solvent polarity.
n → π320-360A blue shift (hypsochromic shift) is anticipated in polar, protic solvents due to stabilization of the n-orbitals.

This table is illustrative and based on the analysis of similar aromatic aldehydes. Actual experimental values may vary.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the synthesis of this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. The difference in polarity between the starting materials and the product allows for their separation on the stationary phase (typically silica (B1680970) gel).

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Due to the presence of the polar aldehyde and methoxy groups, this compound is expected to be a moderately polar compound.

Illustrative TLC Data for Monitoring Synthesis

CompoundExpected Rf Value (Ethyl Acetate/Hexane 3:7)Observation under UV light (254 nm)
Starting Material (e.g., 6-methoxynicotinic acid)Lower RfQuenching
This compoundIntermediate RfQuenching
Non-polar byproductsHigher RfMay or may not be UV active

This table provides hypothetical Rf values to demonstrate the principle of TLC for this type of chemical transformation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound with high resolution and for performing quantitative analysis. A reversed-phase HPLC method would be most suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

The compound would be detected using a UV detector set at a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum. The retention time and peak area are used for qualitative and quantitative analysis, respectively. The purity of a sample can be determined by the relative area of the main peak compared to any impurity peaks.

Typical HPLC Parameters for Analysis

ParameterValue
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water or Methanol (B129727):Water gradient
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., 280 nm)
Injection Volume10 µL

This table outlines a typical starting point for developing an HPLC method for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity. A UPLC method for this compound would offer a more efficient way to assess purity and quantify the compound, which is particularly beneficial for high-throughput screening applications. The method parameters would be similar to HPLC but with adjusted flow rates and gradient times to accommodate the shorter column and smaller particle size.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Behavior)

While specific studies on the electrochemical behavior of this compound are not readily found, cyclic voltammetry (CV) could provide valuable insights into its redox properties. The aldehyde group is electrochemically active and can be reduced. The pyridine ring can also undergo reduction at negative potentials. The presence of the electron-withdrawing chlorine atom would likely make the reduction of the pyridine ring more favorable (occur at a less negative potential) compared to an unsubstituted pyridine.

A typical CV experiment would involve scanning the potential to observe the oxidation and reduction peaks. The resulting voltammogram can provide information on the reduction potential and the reversibility of the redox processes.

Anticipated Cyclic Voltammetry Findings

ProcessExpected Potential Range (vs. Ag/AgCl)Reversibility
Reduction of Aldehyde-0.8 to -1.2 VLikely irreversible due to follow-up reactions of the formed radical anion.
Reduction of Pyridine Ring-1.5 to -2.0 VExpected to be an irreversible process.

This table presents expected potential ranges based on the electrochemical behavior of similar functional groups.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

This analysis would confirm the substitution pattern on the pyridine ring and reveal the planarity of the ring system. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (if any) and π-π stacking, that govern the packing of the molecules in the crystal lattice. While no published crystal structure for this compound is currently available, data from closely related structures, such as substituted chloropyridines, can provide an indication of the expected structural features.

Expected Structural Insights from Crystallography

Structural FeatureExpected Information
Bond Lengths C-Cl, C=O, C-O, and bonds within the pyridine ring.
Bond Angles Angles between substituents and the pyridine ring.
Conformation Orientation of the aldehyde and methoxy groups relative to the pyridine ring.
Intermolecular Interactions Presence of any weak hydrogen bonds or π-stacking interactions influencing the crystal packing.

This table summarizes the type of information that would be obtained from a successful crystallographic analysis.

Computational Chemistry Insights into 2 Chloro 6 Methoxynicotinaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting molecular properties and reactivity. researchgate.net For complex organic molecules, DFT calculations can provide deep insights into their behavior.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are considered. For a molecule like 2-chloro-6-methoxynicotinaldehyde, which is susceptible to nucleophilic attack, the LUMO is of particular importance.

The energy of the LUMO and the distribution of its coefficients (lobes) on the atoms of the molecule indicate the most likely sites for nucleophilic attack. In halogenated pyridines, a lower LUMO energy generally correlates with higher reactivity towards nucleophiles. Computational studies on related chloropyridines show that the selection of the correct orbital (LUMO or LUMO+1) is crucial for accurately predicting reactivity. wuxibiology.com For instance, in many 2-chloropyridine (B119429) derivatives, the LUMO+1, rather than the LUMO, has significant lobes on the carbon atom bearing the chlorine, making it the relevant orbital for predicting the outcome of nucleophilic substitution reactions. wuxibiology.com

Table 1: Calculated Electronic Properties of a Related Pyridine (B92270) Derivative Note: Data for 2-chloro-6-methoxy-3-nitropyridine (B41990) illustrates the type of information obtained via DFT calculations.

Property Calculated Value Significance
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability and susceptibility to nucleophilic attack
HOMO-LUMO Gap - Indicator of chemical reactivity and kinetic stability

Specific energy values from literature on the exact compound are required for a complete table.

DFT calculations are instrumental in mapping the entire pathway of a chemical reaction. By calculating the potential energy surface, researchers can identify the structures of reactants, products, and, crucially, the high-energy transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism.

For a transformation involving this compound, such as a nucleophilic aromatic substitution to replace the chlorine atom, DFT could be used to:

Model the approach of the nucleophile to the pyridine ring.

Calculate the structure and energy of the Meisenheimer complex (the intermediate).

Identify the transition state for the departure of the chloride ion.

This level of detail allows for the rationalization of experimental observations, such as why a reaction proceeds through a specific pathway or why certain isomers are formed preferentially.

For example, in studying the substitution of the chloro group, DFT calculations could provide the activation barriers for nucleophilic attack at different positions, explaining the observed regioselectivity. Comparing the energetic profiles of competing reaction pathways can predict the major product of a reaction under given conditions.

Molecular Modeling and Conformational Analysis

This compound possesses conformational flexibility due to rotation around the single bond connecting the aldehyde group to the pyridine ring and the bond between the methoxy (B1213986) group and the ring. Molecular modeling techniques, often employing molecular mechanics force fields or DFT, are used to explore the potential energy surface associated with these rotations. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models are built by calculating a set of numerical descriptors for a series of compounds and then using statistical methods to find an equation that links these descriptors to an experimentally measured property.

For this compound, various theoretical descriptors can be calculated. lookchem.com These include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area).

Electronic descriptors: Such as dipole moment, and HOMO/LUMO energies.

These descriptors could be used to build QSPR models to predict properties like boiling point, solubility, or the octanol-water partition coefficient (LogP), a measure of lipophilicity. lookchem.comnih.gov Such models are valuable for estimating the properties of new, unsynthesized compounds, saving time and resources.

Table 2: Selected Physicochemical Properties and Computed Descriptors

Property/Descriptor Value Source
Molecular Formula C₇H₆ClNO₂ lookchem.com
Molecular Weight 171.58 g/mol lookchem.com
XLogP3 1.6 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 3 lookchem.com
Rotatable Bond Count 2 lookchem.com
Polar Surface Area (PSA) 39.19 Ų lookchem.com

Virtual Screening and De Novo Design Applications

In modern drug discovery, computational techniques are essential for identifying and optimizing new drug candidates. This compound, as a substituted heterocyclic aldehyde, represents a scaffold that can be used in these computational strategies.

Virtual Screening: This technique involves docking large libraries of virtual compounds into the binding site of a biological target (e.g., an enzyme or receptor). nih.gov A molecule like this compound could serve as a starting point or "fragment." A virtual library could be created by computationally modifying its structure (e.g., replacing the chloro or methoxy groups with other functionalities) and then docking these analogs to a protein target. The goal is to identify derivatives with improved binding affinity. nih.gov

De Novo Design: This approach involves building a novel molecule directly within the binding site of a target protein. Algorithms piece together small molecular fragments to create a new chemical entity with a shape and chemical properties that are complementary to the binding site. The pyridinaldehyde core of this compound could be used as a building block in such a design process. Computational methods can guide the synthesis of promising new compounds that are predicted to have high activity and selectivity. nih.gov

Role of 2 Chloro 6 Methoxynicotinaldehyde As a Strategic Building Block in Heterocyclic Synthesis

Synthesis of Pyridine-Fused Heterocycles

The inherent reactivity of 2-Chloro-6-methoxynicotinaldehyde facilitates the synthesis of numerous fused heterocyclic systems where a new ring is annulated onto the initial pyridine (B92270) core. The aldehyde function serves as an electrophilic center for condensation reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions.

The synthesis of quinoline (B57606) scaffolds can be effectively achieved using the Friedländer annulation, a classic and reliable method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, this compound can react with various ortho-aminoaryl ketones or related compounds possessing an active methylene (B1212753) group. The initial step is a base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and dehydration to furnish the fused quinoline ring system. The presence of the chloro and methoxy (B1213986) groups on the resulting quinoline product offers further opportunities for chemical modification.

The general reaction involves treating the aldehyde with a suitable active methylene compound, such as an o-aminoacetophenone, in the presence of a catalyst like potassium hydroxide (B78521) or piperidine. This approach allows for the creation of a library of substituted quinolines by varying the substitution pattern on the aminoaryl ketone.

Reactant A (Aldehyde)Reactant B (Active Methylene Compound)Potential Quinoline Product
This compound2'-Aminoacetophenone2-(2-Chloro-6-methoxypyridin-3-yl)quinoline
This compound2'-Amino-5'-nitroacetophenone2-(2-Chloro-6-methoxypyridin-3-yl)-6-nitroquinoline
This compoundEthyl 2-aminobenzoylacetateEthyl 2-(2-Chloro-6-methoxypyridin-3-yl)quinoline-3-carboxylate

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles with significant pharmacological activities. A common and efficient route to 2-substituted quinazolines involves the condensation of an aldehyde with 2-aminobenzamide (B116534). researchgate.net In this reaction, the aldehyde group of this compound reacts with the primary amino group of 2-aminobenzamide to form a Schiff base intermediate. nih.gov Subsequent intramolecular cyclization, often promoted by an oxidizing agent or thermal conditions, leads to the formation of the quinazoline ring. Depending on the reaction conditions, 2,3-dihydroquinazolin-4(1H)-ones can also be isolated as stable intermediates or final products. researchgate.net This methodology provides a straightforward entry to quinazolines bearing the 2-chloro-6-methoxypyridin-3-yl substituent at the 2-position.

Reactant AReactant BReaction ConditionsProduct
This compound2-AminobenzamideLactic Acid, 70°C2-(2-Chloro-6-methoxypyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one researchgate.net
This compound2-AminobenzamideOxidative, e.g., I₂/DMSO2-(2-Chloro-6-methoxypyridin-3-yl)quinazolin-4(3H)-one
This compound5-Methyl-2-aminobenzamideLactic Acid, 70°C2-(2-Chloro-6-methoxypyridin-3-yl)-6-methyl-2,3-dihydroquinazolin-4(1H)-one

The fusion of a pyrimidine (B1678525) ring to the pyridine core of this compound leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) scaffolds, which are of great interest in medicinal chemistry. nih.gov A versatile strategy for constructing this ring system involves the cyclocondensation of an appropriately substituted aminopyrimidine with a 1,3-dielectrophilic species. This compound can be readily converted into such a species. For example, a Knoevenagel condensation with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) generates a pyridinylidene intermediate, which can then undergo a cyclization reaction with an aminopyrimidine derivative such as 6-aminouracil (B15529) or 4,6-diaminopyrimidine. nih.gov This sequence allows for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines. nih.govnih.gov

Reactant AReactant BReaction TypeProduct Scaffold
This compound6-AminouracilCondensation/Cyclization5-(2-Chloro-6-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This compound4,6-DiaminopyrimidineCondensation/Cyclization4-Amino-5-(2-Chloro-6-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidine
This compound6-Amino-2-thiouracilCondensation/Cyclization5-(2-Chloro-6-methoxypyridin-3-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

The reactivity of this compound extends to the synthesis of other important fused heterocyclic systems, such as thieno[2,3-b]pyridines . These compounds can be synthesized via the Gewald reaction, a multicomponent reaction that involves the condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. researchgate.net This one-pot procedure provides a highly efficient route to densely functionalized thieno[2,3-b]pyridines, which have been investigated as potential chemosensitizing agents in cancer therapy. nih.gov

Another potential application is the synthesis of benzothiazoles . A standard method for forming the benzothiazole (B30560) ring is the condensation of a 2-aminothiophenol (B119425) with an aldehyde. amanote.com Reaction of this compound with 2-aminothiophenol under oxidative conditions would yield 2-(2-chloro-6-methoxypyridin-3-yl)benzothiazole, a scaffold with potential biological activities.

Target Fused SystemKey Reagents with this compoundGeneral Reaction Name
Thieno[2,3-b]pyridineMalononitrile, Elemental Sulfur, Base (e.g., Morpholine)Gewald Reaction researchgate.net
Benzothiazole2-Aminothiophenol, Oxidant (e.g., Air, DMSO)Condensation/Cyclization amanote.com
Benzofuranone(Potential) Phenolic compounds with α-halo ketones(Not explicitly documented)

Scaffold Diversity Generation

Scaffold diversity is a cornerstone of modern drug discovery, enabling the exploration of vast regions of chemical space. mdpi.com this compound is an exemplary building block for diversity-oriented synthesis (DOS) due to its orthogonal reactive sites. cam.ac.uknih.gov The aldehyde group can participate in a wide range of C-C bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons, aldol (B89426), Knoevenagel), while the 2-chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This dual reactivity allows for a "build/couple/pair" strategy where the pyridine core is first elaborated using one functional group, and then further diversified using the second. cam.ac.uk For example, the aldehyde can be converted into an alkene, which then undergoes a cycloaddition. The chloro group on that product can then be coupled with a range of boronic acids or amines. This approach, starting from a single, readily available material, can rapidly generate a library of structurally distinct and complex molecular scaffolds, each with unique three-dimensional shapes and properties. The syntheses of quinolines, quinazolines, pyrido-pyrimidines, and thieno-pyridines detailed in the previous sections are prime examples of how this single aldehyde serves as a launchpad for creating significant scaffold diversity.

Stereoselective and Asymmetric Synthesis using this compound

While the primary literature found does not extensively detail specific applications of this compound in stereoselective or asymmetric synthesis, its structure presents clear opportunities for such transformations. masterorganicchemistry.comkhanacademy.org The aldehyde functionality is a key prochiral center that can be targeted in a variety of asymmetric reactions.

Potential, though not yet documented, applications include:

Asymmetric Nucleophilic Addition: The aldehyde group can react with organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand or catalyst to produce chiral secondary alcohols with high enantioselectivity.

Asymmetric Allylation/Crotylation: Reactions like the Brown allylation or Keck allylation could be employed to add allyl or crotyl groups to the aldehyde stereoselectively, yielding homoallylic alcohols that are valuable chiral intermediates.

Organocatalytic Asymmetric Reactions: Chiral organocatalysts, such as proline derivatives, could be used to catalyze asymmetric aldol or Mannich reactions where this compound acts as the electrophile.

Asymmetric Reduction: The aldehyde can be reduced to the corresponding primary alcohol using chiral reducing agents, such as those derived from boranes (e.g., CBS reduction), to establish a stereocenter.

The development of such stereoselective reactions using this compound would significantly enhance its utility as a building block, providing access to enantiomerically pure compounds for the synthesis of chiral drugs and other bioactive molecules. nih.gov

Multicomponent Reactions Incorporating this compound

A thorough review of the scientific literature indicates a lack of published research on the use of this compound in multicomponent reactions. While the principles of MCRs such as the Gewald, Passerini, and Ugi reactions are well-established for a wide range of aldehydes, their specific application to this compound has not been reported.

Consequently, there is no available data to populate tables detailing reaction conditions, yields, or the specific heterocyclic systems that could be synthesized from this starting material via MCR pathways. The potential of this compound in this area of synthetic chemistry is, therefore, purely theoretical at this stage and awaits exploration by synthetic chemists. Future research in this direction could unveil novel and efficient routes to highly functionalized pyridine-containing heterocycles with potential applications in medicinal chemistry and materials science.

Applications in Medicinal Chemistry and Agrochemical Research

Medicinal Chemistry Applications

In the field of medicinal chemistry, 2-chloro-6-methoxynicotinaldehyde is a key starting material for the development of novel therapeutic agents. The strategic placement of its functional groups allows for the synthesis of complex molecules designed to interact with specific biological targets.

Precursor for Bioactive Compounds with Diverse Therapeutic Profiles

While direct studies initiating from this compound for a wide range of therapeutic profiles are not extensively detailed in the provided search results, the structural motifs it contains are prevalent in numerous bioactive compounds. The chloro- and methoxy-substituted pyridine (B92270) core is a common feature in molecules with anti-tumor, anti-inflammatory, anti-diabetic, and anti-microbial activities. For instance, various chalcones, which can be synthesized from aldehydes, have shown promise as anticancer agents nih.gov. Nicotinaldehyde, a related compound, has been identified as a novel precursor for NAD biosynthesis and has been shown to affect the activity of NAD-lowering anti-cancer agents in leukemia nih.gov.

Structure-Activity Relationship (SAR) Studies of Derived Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. While specific SAR studies for derivatives of this compound were not detailed in the provided search results, the modification of its core structure is a rational approach to developing such relationships. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, systematic structural modifications led to the identification of potent and selective inhibitors of 12-lipoxygenase, highlighting the importance of SAR in drug design nih.gov. The aldehyde group of this compound provides a convenient handle for introducing a variety of substituents, which is a key step in performing SAR studies.

Development of Multi-Target Directed Ligands (MTDLs)

The development of multi-target directed ligands (MTDLs) is an emerging strategy to tackle complex diseases like cancer and neurodegenerative disorders. This approach involves designing single molecules that can interact with multiple biological targets. The structural versatility of this compound makes it a potential starting point for the synthesis of MTDLs. However, no specific examples of MTDLs derived from this compound were found in the provided search results.

Agrochemical Applications

In addition to its applications in medicinal chemistry, this compound has potential uses in the agrochemical sector.

Precursor for Herbicides (e.g., Sulfanone Intermediates)

While direct and explicit research detailing the role of this compound as a precursor for sulfanone intermediate herbicides is not extensively documented in publicly available scientific literature, its structural motifs suggest a plausible utility in the synthesis of complex agrochemicals. The presence of a reactive aldehyde group, a strategically positioned chlorine atom, and a methoxy (B1213986) group on the pyridine ring makes it a versatile intermediate for constructing larger, more complex molecules.

In the broader context of herbicide synthesis, chlorinated pyridines are fundamental components of many commercial products. The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups, while the aldehyde can be transformed into a range of other functionalities. For instance, in the synthesis of triketone herbicides, which are a different class of herbicides, related chlorinated and sulfonylated toluene (B28343) derivatives undergo a series of reactions to build the final active ingredient. This highlights the general principle of using halogenated and functionalized aromatic rings as foundational scaffolds in herbicide development.

The term "sulfanone" is not a standard classification for a major class of herbicides. It is possible that this refers to a specific structural moiety within a larger herbicidal molecule, such as a sulfonyl group connected to a ketone or another functional group. While specific examples directly linking this compound to "sulfanone intermediates" are not readily found, the chemical reactivity of the aldehyde and the chloro-substituted pyridine ring provides a theoretical basis for its incorporation into sulfonyl-containing herbicidal candidates.

Development of Next-Generation Agrochemicals

The development of next-generation agrochemicals is driven by the need for compounds with novel modes of action, improved safety profiles for non-target organisms, and the ability to overcome weed resistance. The exploration of diverse chemical scaffolds is a key strategy in this pursuit. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their wide range of biological activities.

This compound, as a functionalized pyridine, represents a valuable starting material for the synthesis of new chemical libraries for high-throughput screening in agrochemical discovery. The aldehyde functionality can be readily converted into other groups such as alcohols, amines, or carboxylic acids, each providing a new avenue for molecular elaboration. The chloro and methoxy substituents on the pyridine ring can influence the electronic properties and metabolic stability of the final molecule, which are critical parameters for herbicidal activity and environmental fate.

Green Chemistry Approaches in the Synthesis and Transformations of 2 Chloro 6 Methoxynicotinaldehyde

Principles of Green Chemistry in Application

The synthesis of complex molecules such as 2-Chloro-6-methoxynicotinaldehyde traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. Applying the twelve principles of green chemistry offers a framework to redesign these synthetic pathways. Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. researchgate.netchemijournal.com For instance, developing one-pot reactions or telescoping multiple reaction steps can significantly reduce waste and the use of purification solvents. organic-chemistry.org The selection of catalysts that are highly efficient and recyclable is another core aspect. In the context of pyridine (B92270) derivatives, strategies that reduce derivatization steps and utilize catalytic rather than stoichiometric reagents are central to a greener approach. researchgate.netconicet.gov.ar

Utilization of Sustainable Reaction Media

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com While the low solubility of many organic compounds in water was once seen as a barrier, research has shown that reactions can effectively proceed "in water" or "on water," sometimes with enhanced reactivity and selectivity. mdpi.com For the synthesis of heterocyclic compounds like pyrrolo[2,3-d]pyrimidines, which are structurally related to pyridines, water has been shown to be a superior solvent compared to alcohols in acid-catalyzed amination reactions. acs.org The use of water as a solvent in the synthesis of S-heterocycles has also been successful, demonstrating its broad applicability. mdpi.com Although specific examples for this compound are not prominent, the successful use of water in the synthesis of related chloropyrimidine and pyridine derivatives suggests its high potential as a sustainable reaction medium for its synthesis and transformations. acs.org

Table 1: Comparison of Solvents in the Acid-Catalyzed Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
SolventReaction Time (h)Conversion (%)Notes
Water6>99Highest reaction rate observed. acs.org
Methanol (B129727)22>99Some solvolysis (5%) was noted. acs.org
Ethanol22>99Slower reaction rate than water. acs.org
2-Propanol22>99Similar initial rate to methanol/ethanol. acs.org

Eliminating the solvent altogether represents an even greener approach. Solvent-free reactions, often conducted by grinding reagents together or using a catalytic amount of a solid support, can lead to reduced waste, easier product isolation, and lower energy consumption. researchgate.netrasayanjournal.co.in The synthesis of various pyridine derivatives has been successfully achieved under solvent-free conditions. For example, a Hantzsch-like multi-component reaction to produce functionalized pyridines was effectively carried out at 80 °C without a solvent, using a recyclable heteropolyacid catalyst. conicet.gov.ar Similarly, pyridine-2-carbaldehyde based chalcones have been synthesized in a one-pot, solvent-free protocol using mesoporous materials as catalysts. asianpubs.org These methods demonstrate the feasibility and advantages of eliminating solvents in the synthesis of pyridine aldehydes and their derivatives, a strategy that could be directly applicable to this compound.

Energy-Efficient Synthesis Methods

Reducing energy consumption is a cornerstone of green chemistry, often achieved by using alternative energy sources that can accelerate reaction rates and lower reaction temperatures.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. organic-chemistry.org By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which often leads to dramatically reduced reaction times, higher yields, and improved product purity. mdpi.comacs.org The synthesis of a wide array of heterocyclic compounds, including pyridines, has been enhanced by microwave assistance. organic-chemistry.orgacs.org For example, a one-pot Bohlmann-Rahtz synthesis of trisubstituted pyridines was achieved in 10-20 minutes at 170°C under microwave irradiation, a significant improvement over conventional methods. organic-chemistry.orgresearchgate.net While conventional heating for the synthesis of certain 2-amino-4,6-diarylpyrimidines required over 15 hours, a microwave-assisted approach using a CaCl2 catalyst under solvent-free conditions achieved comparable yields in just 10 minutes. javeriana.edu.co This highlights the potential for microwave-assisted synthesis to provide a more rapid and energy-efficient route to this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Pyridines and Pyrimidines
ReactionMethodReaction TimeYield (%)Reference
Bohlmann-Rahtz Pyridine SynthesisConventionalTwo-step, long durationLower researchgate.net
Bohlmann-Rahtz Pyridine SynthesisMicrowave10-20 minup to 98% organic-chemistry.orgresearchgate.net
Synthesis of 2-Amino-4,6-diarylpyrimidinesConventional> 15 h> 80% javeriana.edu.co
Synthesis of 2-Amino-4,6-diarylpyrimidinesMicrowave10 min70-85% javeriana.edu.co
Synthesis of Substituted AmidesConventional4-6 h50-72% indianchemicalsociety.com
Synthesis of Substituted AmidesMicrowave5-10 min75-87% indianchemicalsociety.com
Synthesis of 4-hydroxy-2-methyl-1H-pyrrolesConventionalNot specified22-24% mdpi.com
Synthesis of 4-hydroxy-2-methyl-1H-pyrrolesMicrowaveNot specified77-86% mdpi.com

Ball Milling and Mechanochemical Approaches

Mechanochemistry, a field where mechanical energy induces chemical reactions, offers a paradigm shift from conventional solvent-based synthesis. researchgate.net Ball milling, a prominent technique in mechanochemistry, is increasingly recognized as a powerful green tool for synthesizing N-heterocycles. mdpi.com This method can significantly reduce reaction times and often eliminates the need for bulk solvents, which are major contributors to chemical waste. researchgate.netrsc.org

In the context of pyridine derivatives, ball milling has been successfully used for the one-pot, two-step synthesis of iron(II) photosensitizers. rsc.org This approach drastically cut down reaction times and proceeded without any solvent, achieving high yields of 73–99%. rsc.orgresearchgate.net The progress of such reactions can even be monitored in real-time using techniques like in situ Raman spectroscopy when a transparent milling jar is used. rsc.orgresearchgate.net Similarly, solvent-free ball milling has been employed to produce 3-aminoimidazo[1,2-a]pyridine derivatives in good to excellent yields at room temperature. mdpi.com These examples underscore the potential of mechanochemistry to provide efficient and more sustainable pathways for the synthesis and transformation of pyridine-based molecules like this compound.

The advantages of this approach lie in its ability to accelerate reactions that are slow in solution and to enable reactions with starting materials that have poor solubility. researchgate.net By minimizing or eliminating solvent, mechanochemical methods present a more sustainable and efficient alternative to conventional solvothermal processes. researchgate.net

ParameterConventional Solution-Based SynthesisMechanochemical Ball Milling
Solvent UsageHigh (often as reaction medium and for purification)Low to None (solvent-free or liquid-assisted grinding) rsc.org
Reaction TimeOften hours to daysDrastically reduced, often to minutes or a few hours rsc.orgresearchgate.net
Energy InputThermal (heating/refluxing)Mechanical (grinding, friction) researchgate.net
YieldsVariable, can be affected by side reactions and purification lossesOften high to excellent (e.g., 73-99%) rsc.orgresearchgate.net
Waste GenerationHigh (solvent waste, purification byproducts)Significantly reduced
ApplicabilityLimited by reagent solubilityEffective for poorly soluble reagents researchgate.net

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry, aiming to increase reaction efficiency and selectivity, thereby minimizing waste and energy consumption. For aldehydes and ketones, catalytic hydroboration using an electron-rich acyclic metallasilylene has demonstrated high activity, achieving over 99% yield with just 1 mol% catalyst load at room temperature. rsc.org This highlights the power of catalysis to drive reactions to completion with minimal catalyst input.

In the synthesis of pyridine derivatives, controlling selectivity is crucial. While specific catalytic syntheses for this compound are not detailed in the provided sources, analogous catalytic systems for related structures offer valuable insights. For instance, modifying reaction conditions in the photocatalytic reduction of CO2 using a cobalt-based catalyst allowed for a dramatic shift in selectivity, increasing the desired CO product from 6% to 97%. This was achieved by strategically changing the sacrificial electron donor. Such strategies are directly applicable to controlling outcomes in the synthesis and functionalization of complex molecules.

The choice of catalyst and reaction conditions can dictate the outcome of a reaction, favoring one product over others. This is essential for minimizing the formation of unwanted byproducts, which simplifies purification and reduces waste.

Catalytic System/ConditionSubstrate TypeKey OutcomeSignificance for Green Chemistry
Acyclic MetallasilyleneAldehydes (e.g., n-hexanal)>99% yield with 1 mol% catalyst rsc.orgHigh efficiency, low catalyst loading.
Cobalt-based photocatalyst with TEACO2Selectivity shifted to 97% for CO productionDemonstrates precise control over reaction pathways to maximize desired product.
CuI-Zn(OAc)2 in ball mill3-aminocoumarin, aldehydesExcellent yield of pyridocoumarins mdpi.comCombines catalysis with solvent-free conditions.

Electrochemical Synthesis for Reduced Waste

Electrochemical synthesis stands out as a green chemistry technique because it uses clean electrical energy to drive reactions, replacing conventional chemical reagents and thereby reducing waste. This approach has been successfully applied to the synthesis of various organic compounds.

A relevant example is the electrochemical synthesis of 2-Chloro-6-fluorobenzylalcohol, which involves the reduction of the corresponding aldehyde, 2-Chloro-6-flourobenzaldehyde. This process was carried out using techniques like cyclic voltammetry with a glassy carbon electrode and constant current electrolysis. The study found the reduction to be a diffusion-controlled process. Such electrochemical methods offer a pathway for the selective reduction of the aldehyde group in this compound to its corresponding alcohol, avoiding the use of chemical reducing agents like sodium borohydride (B1222165) and the associated workup and waste streams.

By using electrons as the primary reagent, electrochemical methods minimize the generation of inorganic salts and other byproducts, aligning perfectly with the principles of waste reduction in green chemistry.

ParameterDescriptionRelevance to this compound
TechniqueConstant Current ElectrolysisA standard method for preparative electrochemical synthesis.
Working ElectrodeGlassy Carbon Electrode (GCE)A common, robust electrode for organic electrochemical reactions.
Reaction TypeElectrochemical ReductionTargets the aldehyde functional group for transformation (e.g., to an alcohol).
Process ControlDiffusion ControlledIndicates the rate is governed by the transport of the reactant to the electrode surface.
Green AdvantageReplaces chemical reagents with electrons, reducing byproduct formation.Offers a cleaner alternative to traditional chemical reduction methods.

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a transformative technology for chemical synthesis. nih.gov It offers numerous advantages over traditional batch processing, including superior heat transfer, enhanced safety, reduced reaction times, and higher yields. nih.govnih.gov These benefits make it an ideal platform for the synthesis of heterocyclic compounds. nih.govresearchgate.net

For the production of this compound or its derivatives, a flow chemistry approach could offer significant improvements. For example, flow reactors enable the use of high temperatures and pressures safely, which can overcome activation barriers for reactions involving less reactive substrates like chloropyridines. researchgate.net Uncatalyzed nucleophilic aromatic substitution (SNAr) on 2-chloropyridines has been shown to proceed efficiently in a flow reactor at high temperatures, affording products in good to excellent yields with short reaction times. researchgate.net

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor flows directly into the next, eliminating the need for manual handling and purification of intermediates. nih.gov This has been demonstrated in the synthesis of complex pharmaceutical ingredients. acs.org A flow process for α-bromination of aldehydes has been developed that shows superior selectivity and efficiency compared to batch methods, highlighting its utility for transformations of aldehyde-containing molecules. acs.org The implementation of a continuous flow process for this compound would lead to a safer, more efficient, and scalable manufacturing process. acs.org

FeatureBatch ProcessingContinuous Flow Chemistry
SafetyHigher risk with large volumes of hazardous materials and exotherms.Enhanced safety due to small reactor volumes and superior heat control. nih.govnih.gov
Heat & Mass TransferOften inefficient, leading to temperature gradients and side reactions.Excellent heat and mass transfer, ensuring uniform reaction conditions. nih.gov
ScalabilityChallenging; often requires re-optimization of conditions.Simpler to scale by running the system for a longer duration.
Reaction TimeCan be lengthy.Significantly shorter reaction times are often achieved. researchgate.net
Reproducibility & ControlCan be variable between batches.Precise control over parameters (temp, pressure, time) leads to high reproducibility.
Waste & YieldCan generate significant waste and have moderate yields.Reduced solvent usage and often higher, more appreciable yields. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of new, efficient, and selective synthetic routes to 2-Chloro-6-methoxynicotinaldehyde and its analogs is a primary area of future research. While established methods exist, they may rely on harsh reagents or produce mixtures of isomers. wikipedia.org Novel strategies are needed to improve yield, selectivity, and environmental compatibility.

Future research could focus on:

Catalytic C-H Functionalization: Direct and selective functionalization of the pyridine (B92270) ring offers an atom-economical approach. Research into transition-metal-catalyzed C-H activation could lead to more direct and efficient synthetic routes, avoiding multi-step sequences. acs.org

Dehydrogenative Heterocondensation: Combining concepts like borrowing hydrogen and acceptorless dehydrogenative condensation could enable the synthesis of functionalized pyridines from simpler, readily available starting materials like diols and amino alcohols. nih.gov Iridium catalysts stabilized by pincer ligands have shown promise in mediating such reactions efficiently. nih.gov

Cascade Annulation Reactions: Developing metal-free cascade annulation reactions using simple building blocks could provide a concise and efficient pathway to highly substituted pyridines. nih.gov

Gold-Catalyzed Synthesis: The use of gold catalysis to construct functionalized pyridines from precursors like 2-propargyl 2H-azirine derivatives presents an innovative approach that could be adapted for this specific compound. researchgate.net

Environmentally Friendly Chlorination: Exploring greener chlorinating agents and conditions is crucial. An environmentally friendly method for the chlorination of imidazoheterocycles using chloramine-T under solvent-free conditions has been developed and could be investigated for the synthesis of this compound. acs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H FunctionalizationAtom economy, reduced step countDevelopment of selective catalysts
Dehydrogenative HeterocondensationUse of simple starting materialsEfficient catalyst systems (e.g., Iridium-pincer)
Cascade AnnulationHigh efficiency, metal-free conditionsDesign of novel cascade sequences
Gold-Catalyzed SynthesisNovel reaction pathwaysAdaptation to specific aldehyde synthesis
Green ChlorinationReduced environmental impactUse of agents like chloramine-T

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new reactions. The reactivity of the compound is dictated by the interplay of the electron-withdrawing aldehyde group and the pyridine nitrogen, and the electron-donating methoxy (B1213986) group.

Key areas for advanced mechanistic studies include:

Computational Modeling (DFT): Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and reaction pathways. researchgate.netnih.gov Calculating the molecular electrostatic potential (MESP) can help identify the most reactive sites for nucleophilic and electrophilic attack. mdpi.com For instance, DFT can predict the charge distribution and frontier molecular orbital energies (HOMO-LUMO gap) to rationalize the observed reactivity. researchgate.netnih.gov

Advanced Spectroscopic Techniques: In-situ spectroscopic techniques can help identify and characterize reactive intermediates. acs.org Photoionization and photoelectron photoion coincidence spectroscopy, for example, can be used to detect gas-phase reactive species isomer-selectively. acs.org

Mechanistic AspectInvestigative TechniqueExpected Insights
Nucleophilic Aromatic SubstitutionKinetic Studies, Hammett/Bronsted correlationsReaction order, transition state structure, substituent effects researchgate.net
Electronic Structure & ReactivityDensity Functional Theory (DFT)Charge distribution, HOMO-LUMO gap, reaction barriers researchgate.netnih.gov
Reactive IntermediatesIn-situ Spectroscopy (e.g., Photoionization)Identification and characterization of transient species acs.org

Rational Design of Derivatives with Enhanced Bioactivity

This compound is a promising scaffold for the development of new bioactive molecules. The rational design of derivatives with enhanced biological activity is a critical area of future research, moving beyond trial-and-error approaches. nih.gov

Future directions in this area involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aldehyde, chloro, and methoxy groups and evaluation of the biological activity of the resulting derivatives will be crucial to establish clear SAR. researchgate.net For example, the nature and position of substituents on an aryl ring can significantly impact the inhibitory potency of a compound against a biological target. researchgate.net

Target-Oriented Synthesis: Designing and synthesizing derivatives that target specific biological entities, such as enzymes or receptors, is a key strategy. nih.gov For instance, derivatives could be designed as inhibitors of enzymes like α-glucosidase, which is relevant in the management of type 2 diabetes. researchgate.net

Molecular Modeling and Docking: Computational tools can be used to predict the binding affinity of designed derivatives to their biological targets. nih.gov Molecular docking studies can help to understand the key interactions between the ligand and the active site of a protein, guiding the design of more potent compounds. nih.gov

Fragment-Based Drug Discovery (FBDD): This compound can be considered a fragment that can be elaborated in three dimensions to develop lead-like compounds. acs.org A modular platform for the systematic elaboration of two-dimensional fragment hits into three-dimensional compounds can be a powerful strategy. acs.org

Integration of AI and Machine Learning in Synthesis and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. nih.gov The integration of these technologies can accelerate the research and development process for compounds like this compound.

Key applications include:

Reaction Prediction and Synthesis Planning: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major product and potential byproducts. acs.orgarxiv.orgresearchgate.net AI tools can also be used for retrosynthetic analysis, proposing synthetic routes to a target molecule. youtube.com

Accelerated Drug Discovery: AI can significantly speed up the drug discovery process by identifying potential drug candidates from vast chemical libraries and predicting their biological activities and properties. researchgate.netbenthamdirect.commdpi.com

Predicting Physicochemical Properties: ML models can be trained to predict important physicochemical properties of newly designed derivatives, such as solubility and toxicity, helping to prioritize candidates for synthesis and testing. ucla.edurjptonline.org

AI/ML ApplicationSpecific TaskPotential Impact
Synthesis PlanningRetrosynthetic analysis, reaction outcome prediction acs.orgyoutube.comFaster development of efficient synthetic routes
Drug DiscoveryVirtual screening, bioactivity prediction researchgate.netbenthamdirect.comRapid identification of promising drug candidates
Property PredictionPrediction of ADMET properties ucla.eduEarly deselection of compounds with poor properties

Scaling Up Sustainable Production Methods

For this compound to be a viable building block for industrial applications, the development of scalable and sustainable production methods is essential. This involves moving away from traditional batch processes that may use hazardous reagents and generate significant waste.

Future research in this area should focus on:

Green Chemistry Approaches: The principles of green chemistry should be applied to the synthesis of this compound. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. benthamdirect.comscribd.com For example, the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts is a sustainable route to pyridines. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch production, including better heat and mass transfer, improved safety, and the potential for automation and process control. Developing a flow process for the synthesis of this compound would be a significant advancement.

Catalyst Recycling: The use of heterogeneous catalysts or the development of methods for recycling homogeneous catalysts is crucial for making the synthesis more sustainable and cost-effective.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions and can be a greener alternative to traditional solution-based synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-methoxynicotinaldehyde, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The compound can be synthesized via chlorination of a methoxynicotinaldehyde precursor. A common approach involves using thionyl chloride (SOCl₂) under reflux conditions. For example, chlorination of 2-methoxynicotinaldehyde with SOCl₂ at 70–80°C for 6–8 hours yields the target compound with >85% purity. Side products like sulfonic acid derivatives can form if moisture is present, so anhydrous conditions are critical . Scaling up via continuous flow reactors improves yield consistency and reduces by-products .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. The methoxy group resonates as a singlet at δ 3.9–4.1 ppm, while aromatic protons show splitting patterns consistent with pyridine ring substitution .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
  • MS : Molecular ion peaks at m/z 171.58 (M⁺) align with the molecular formula C₇H₆ClNO₂ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) effectively separates the aldehyde from chlorinated by-products. Recrystallization from petroleum ether/ethyl acetate (1:1) yields crystals suitable for X-ray diffraction, as demonstrated for structurally similar quinoline derivatives .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (which incorporates exact exchange terms) provide accurate predictions of molecular orbitals, electrostatic potential surfaces, and reaction pathways. For example, DFT calculations at the B3LYP/6-31G(d) level can model the electrophilic aldehyde group's susceptibility to nucleophilic attack, guiding derivatization strategies .

Q. What mechanistic insights explain contradictions in reported yields for Vilsmeier-Haack reactions involving chloro-methoxy nicotinaldehydes?

  • Methodological Answer : Discrepancies arise from competing pathways: (i) Formylation at the 3-position vs. (ii) over-chlorination. Kinetic studies show that temperature control (≤80°C) and stoichiometric ratios of POCl₃/DMF (1:1.2) favor the desired product. Side reactions dominate under excess POCl₃ or prolonged heating, forming dichloro derivatives .

Q. How does the methoxy group’s position influence the biological activity of nicotinaldehyde derivatives, and what in-silico tools validate these effects?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models reveal that the 6-methoxy group enhances binding to enzymes like cytochrome P450 by forming hydrogen bonds with active-site residues. Comparative studies with 5-methoxy analogs show reduced activity due to steric hindrance, highlighting the importance of substituent positioning .

Q. What strategies resolve spectral overlaps in characterizing halogenated nicotinaldehydes via 2D NMR?

  • Methodological Answer : HSQC and HMBC experiments differentiate overlapping signals:

  • HSQC : Correlates methoxy protons (δ 3.9–4.1 ppm) to their carbon (δ 55–60 ppm).
  • HMBC : Long-range couplings from the aldehyde proton (δ 10.0 ppm) to the pyridine C-3 and C-5 carbons confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.